N-(3-bromopyridin-2-yl)-N-methylpropanamide
Description
N-(3-bromopyridin-2-yl)-N-methylpropanamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a propanamide group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
N-(3-bromopyridin-2-yl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-3-8(13)12(2)9-7(10)5-4-6-11-9/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOWVBVJLZOBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-bromopyridin-2-yl)-N-methylpropanamide can be synthesized through various synthetic routes. One common method involves the reaction of 3-bromopyridine with N-methylpropanamide in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and may require the use of solvents like toluene or ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromopyridin-2-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or hydrogen gas for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides, amines, or alcohols .
Scientific Research Applications
N-(3-bromopyridin-2-yl)-N-methylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Material Science: It is employed in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-bromopyridin-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-(3-bromopyridin-2-yl)-N-methylpropanamide include:
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but may differ in the substituents attached to the pyridine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and an imidazo[1,2-a]pyridine ring system, offering different chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a bromine atom on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
